molecular formula C13H25NO5 B13938498 beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-, ethyl ester CAS No. 53935-66-3

beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-, ethyl ester

Cat. No.: B13938498
CAS No.: 53935-66-3
M. Wt: 275.34 g/mol
InChI Key: BHZAMQABWGMKDQ-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester is a synthetic compound that belongs to the class of beta-alanine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester typically involves multi-step organic reactions. One common approach might include the esterification of beta-alanine with ethyl alcohol, followed by the introduction of the 3-ethoxy-3-oxopropyl and 3-hydroxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the hydroxypropyl group to a carbonyl group.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester involves its interaction with specific molecular targets and pathways. These might include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Ethoxy-3-oxopropyl)-beta-alanine ethyl ester
  • N-(3-Hydroxypropyl)-beta-alanine ethyl ester
  • Beta-alanine ethyl ester

Uniqueness

N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester is unique due to the presence of both the 3-ethoxy-3-oxopropyl and 3-hydroxypropyl groups. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

53935-66-3

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-(3-hydroxypropyl)amino]propanoate

InChI

InChI=1S/C13H25NO5/c1-3-18-12(16)6-9-14(8-5-11-15)10-7-13(17)19-4-2/h15H,3-11H2,1-2H3

InChI Key

BHZAMQABWGMKDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CCCO)CCC(=O)OCC

Origin of Product

United States

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